molecular formula C9H12ClN3O B11807441 2-Chloro-N-isopropyl-6-methylpyrimidine-4-carboxamide

2-Chloro-N-isopropyl-6-methylpyrimidine-4-carboxamide

Cat. No.: B11807441
M. Wt: 213.66 g/mol
InChI Key: QFVNOHFNDWEMII-UHFFFAOYSA-N
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Description

2-Chloro-N-isopropyl-6-methylpyrimidine-4-carboxamide is a chemical compound with the molecular formula C9H12ClN3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-isopropyl-6-methylpyrimidine-4-carboxamide typically involves the reaction of 2-chloro-6-methylpyrimidine-4-carboxylic acid with isopropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-isopropyl-6-methylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-isopropyl-6-methylpyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-N-isopropyl-6-methylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-isopropyl-6-methylpyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, an isopropyl group, and a carboxamide functional group makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H12ClN3O

Molecular Weight

213.66 g/mol

IUPAC Name

2-chloro-6-methyl-N-propan-2-ylpyrimidine-4-carboxamide

InChI

InChI=1S/C9H12ClN3O/c1-5(2)11-8(14)7-4-6(3)12-9(10)13-7/h4-5H,1-3H3,(H,11,14)

InChI Key

QFVNOHFNDWEMII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)Cl)C(=O)NC(C)C

Origin of Product

United States

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